molecular formula C11H11Br2NO2 B12483699 2-bromo-N-(5-bromo-2-propanoylphenyl)acetamide

2-bromo-N-(5-bromo-2-propanoylphenyl)acetamide

Cat. No.: B12483699
M. Wt: 349.02 g/mol
InChI Key: XEANPFWPZVXDJV-UHFFFAOYSA-N
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Description

2-bromo-N-(5-bromo-2-propanoylphenyl)acetamide is an organic compound that belongs to the class of bromoacetamides This compound is characterized by the presence of two bromine atoms and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-bromo-2-propanoylphenyl)acetamide typically involves the bromination of a precursor compound followed by acylation. One common method involves the bromination of a phenylacetamide derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The brominated intermediate is then subjected to acylation using propanoyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-bromo-2-propanoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

Scientific Research Applications

2-bromo-N-(5-bromo-2-propanoylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-bromo-2-propanoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and acetamide group play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(5-bromo-2-propanoylphenyl)acetamide is unique due to the presence of both bromine atoms and the propanoyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds .

Properties

Molecular Formula

C11H11Br2NO2

Molecular Weight

349.02 g/mol

IUPAC Name

2-bromo-N-(5-bromo-2-propanoylphenyl)acetamide

InChI

InChI=1S/C11H11Br2NO2/c1-2-10(15)8-4-3-7(13)5-9(8)14-11(16)6-12/h3-5H,2,6H2,1H3,(H,14,16)

InChI Key

XEANPFWPZVXDJV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)NC(=O)CBr

Origin of Product

United States

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